molecular formula C17H16FN3O B2417437 N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide CAS No. 338410-96-1

N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide

Cat. No. B2417437
CAS RN: 338410-96-1
M. Wt: 297.333
InChI Key: SMNQCTWLHIKOOY-UHFFFAOYSA-N
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Description

“N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide” is a chemical compound with the molecular formula C17H17N3O and a molecular weight of 279.34 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring, which is a fused benzene and imidazole ring, and a benzenecarboxamide group. The benzimidazole ring has two nitrogen atoms and the benzenecarboxamide group contains an amide functional group attached to a benzene ring .

Scientific Research Applications

Catalytic Assemble and Antimicrobial/Antioxidant Activities

  • Research Context: A study explored the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, involving 2-amino-5,6-dimethyl-1H-benzimidazole with bioactive aromatic heterocyclic carboxylic and fatty acids. The compounds were screened for antimicrobial and antioxidant activity.
  • Findings: Compounds exhibited promising antimicrobial activity against tested microorganisms, with notable radical scavenging and ferrous ion chelating activity (Sindhe et al., 2016).

Synthesis and Pharmacological Evaluation

  • Research Context: The synthesis and pharmacological evaluation of a series of compounds, including those with 5,6-dimethyl-1H-benzimidazole structure, were conducted for potential antipsychotic properties.
  • Findings: These compounds, particularly those with methyl groups on the pyrazole ring, showed activity in behavioral animal tests, indicating potential for antipsychotic applications without interaction with dopamine receptors (Wise et al., 1987).

Synthesis of Heterocycles and N-(4-Methoxy-3-Nitrobenzyl) Derivatives

  • Research Context: Research into the reaction of nitrogen heterocycles with 4-methoxy-3-nitrobenzyl chloride focused on generating N-(4-methoxy-3-nitrobenzyl) derivatives, exploring their chemical properties and potential applications.
  • Findings: The study achieved synthesis of various derivatives, contributing to the understanding of chemical reactions involving compounds with the benzimidazole structure (Harutyunyan, 2016).

Coordination Chemistry and Bidentate Bis(NHC) Ligands

  • Research Context: The study investigated the coordination chemistry of bidentate bis(NHC) ligands, which include benzimidazole derivatives, with different NHC donors.
  • Findings: New bis(NHC) precursors were synthesized, featuring a benzimidazolium group, contributing to the field of organometallic chemistry and potential catalytic applications (Schick et al., 2014).

Synthesis of Benzimidazolequinones and Cytotoxicity

  • Research Context: The synthesis of dimethyl substituted benzimidazoles, including cyclopropane fused benzimidazoles, was studied for their cytotoxicity towards human skin fibroblast cells.
  • Findings: The presence of dimethyl group substituents significantly reduced the cytotoxicity of benzimidazolequinones, suggesting potential in medicinal chemistry applications (Hehir et al., 2008).

properties

IUPAC Name

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c1-10-7-14-15(8-11(10)2)21-16(20-14)9-19-17(22)12-3-5-13(18)6-4-12/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNQCTWLHIKOOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CNC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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